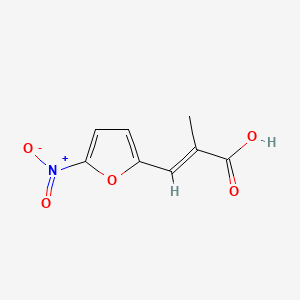

alpha-Methyl-5-nitro-2-furanacrylic acid

Description

α-Methyl-5-nitro-2-furanacrylic acid is a furan-based compound characterized by a nitro group at the 5-position of the furan ring, an acrylic acid moiety at the 2-position, and a methyl group at the α-position of the acrylic acid chain.

Properties

CAS No. |

7279-49-4 |

|---|---|

Molecular Formula |

C8H7NO5 |

Molecular Weight |

197.14 g/mol |

IUPAC Name |

(E)-2-methyl-3-(5-nitrofuran-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H7NO5/c1-5(8(10)11)4-6-2-3-7(14-6)9(12)13/h2-4H,1H3,(H,10,11)/b5-4+ |

InChI Key |

DAUWDSUMQISFQD-SNAWJCMRSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=C(O1)[N+](=O)[O-])/C(=O)O |

Canonical SMILES |

CC(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-methylfuran to produce 5-nitro-2-methylfuran, which is then subjected to a series of reactions to introduce the acrylic acid group .

Industrial Production Methods

Industrial production methods for alpha-Methyl-5-nitro-2-furanacrylic acid often involve catalytic processes to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-5-nitro-2-furanacrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted furan derivatives .

Scientific Research Applications

Medicinal Applications

- Antimicrobial Activity :

- Anti-Cancer Potential :

- Pharmacological Studies :

Agricultural Applications

- Pesticide Development :

- Plant Growth Regulators :

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

Mechanism of Action

The mechanism of action of alpha-Methyl-5-nitro-2-furanacrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also play a role in the compound’s biological activity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence focuses on impurities and derivatives of Ranitidine Hydrochloride, which share structural motifs with α-methyl-5-nitro-2-furanacrylic acid, such as furan rings and nitro/amine substituents.

Table 1: Structural and Functional Group Comparison

Key Observations :

Functional Group Diversity: The target compound’s nitro and carboxylic acid groups contrast with the dimethylamino, sulphanyl, and hemifumarate groups in Ranitidine-related compounds. This difference likely results in higher acidity and polarity compared to the amine-containing analogs .

Solubility and Stability: Ranitidine derivatives with hemifumarate salts (e.g., related compound A) exhibit enhanced water solubility due to ionic character . In contrast, the free carboxylic acid in α-methyl-5-nitro-2-furanacrylic acid may limit solubility in non-polar solvents. Nitro groups in both the target compound and Ranitidine complex nitroacetamide could confer photolytic instability, a common trait in nitroaromatics .

Synthetic Relevance: Ranitidine impurities often arise from incomplete reactions or side reactions during synthesis (e.g., nitroacetamide formation) .

Research Findings and Limitations

However, insights from Ranitidine-related compounds suggest:

- Carboxylic acid derivatives of furans (e.g., acrylic acid) may serve as building blocks for polymers or prodrugs, though this remains speculative without experimental validation.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing alpha-methyl-5-nitro-2-furanacrylic acid, and how should data validation be conducted?

- Answer : Utilize nuclear magnetic resonance (NMR) for structural elucidation of the furan ring and nitro group, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxylic acid), and high-performance liquid chromatography (HPLC) for purity assessment. Validate spectral data against reference standards from the NIST Chemistry WebBook, which provides authoritative physical and spectral data for organic compounds . Cross-referencing with synthetic intermediates (e.g., 5-hydroxymethyl-2-furancarboxylic acid derivatives) can resolve ambiguities in peak assignments .

Q. How can researchers optimize the synthetic yield of this compound in laboratory settings?

- Answer : Optimize reaction conditions by varying catalysts (e.g., acidic or enzymatic catalysts for furan acrylate formation), reaction time, and temperature. For nitration steps, control stoichiometry to avoid over-nitration. Purify crude products via column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity using HPLC (>97% purity threshold) . Reflux conditions and inert atmospheres (e.g., nitrogen) may improve stability of intermediates .

Q. What protocols ensure accurate quantification of this compound in complex matrices?

- Answer : Employ reverse-phase HPLC with UV detection at 280–320 nm (optimal for nitroaromatic absorption). Calibrate with standard solutions across a concentration range (1–100 µg/mL). For biological or environmental samples, use solid-phase extraction (SPE) to isolate the compound from interferents. Validate recovery rates using spiked matrices and internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. What experimental strategies elucidate the thermal degradation pathways of this compound under varying pH conditions?

- Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Simulate degradation under controlled pH (3–10) and temperature (25–150°C) using buffer systems. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS/MS) and compare to known furan degradation byproducts (e.g., 5-nitrofuran derivatives). Reference thermal stability studies of structurally related acrylamides for mechanistic insights .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electrophilic sites prone to nucleophilic attack (e.g., nitro group or α-methyl position). Simulate reaction trajectories with solvation models (e.g., water) to predict hydrolysis or substitution pathways. Validate predictions experimentally via kinetic studies under varying nucleophile concentrations (e.g., thiols or amines) .

Q. What methodologies resolve contradictions in reported stability data for this compound across studies?

- Answer : Replicate conflicting studies under standardized conditions (e.g., fixed light exposure, humidity, and oxygen levels). Use accelerated stability testing (40°C/75% RH) to identify critical degradation factors. Compare analytical techniques (e.g., HPLC vs. GC-MS) to rule out method-specific artifacts. Cross-reference with degradation profiles of analogous nitro-furan compounds to contextualize discrepancies .

Data Analysis and Interpretation

Q. How should researchers design experiments to investigate the compound’s interactions with biological macromolecules?

- Answer : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding affinity with proteins (e.g., serum albumin). For enzyme inhibition studies, perform kinetic assays with varying substrate and inhibitor concentrations. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, but validate findings with mutagenesis or crystallography .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

- Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For omics data (transcriptomics/metabolomics), employ pathway enrichment analysis (KEGG, GO) to identify affected biological processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.